molecular formula C9H11NO4S B3021287 3-ethanesulfonamidobenzoic acid CAS No. 117292-19-0

3-ethanesulfonamidobenzoic acid

Cat. No.: B3021287
CAS No.: 117292-19-0
M. Wt: 229.26 g/mol
InChI Key: QTHHZXQBCFDQAL-UHFFFAOYSA-N
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Description

3-ethanesulfonamidobenzoic acid is an organic compound with the molecular formula C9H11NO4S It is known for its unique structure, which includes a benzoic acid moiety substituted with an ethanesulfonamide group

Properties

IUPAC Name

3-(ethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHHZXQBCFDQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356906
Record name 3-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117292-19-0
Record name 3-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethanesulfonamidobenzoic acid typically involves the reaction of 3-aminobenzoic acid with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethanesulfonamidobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
3-Ethanesulfonamidobenzoic acid exhibits significant antimicrobial properties, making it a candidate for the development of new antibacterial agents. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis in bacteria, which is essential for their survival and replication. Research indicates that derivatives of this compound can be effective against a range of Gram-positive and Gram-negative bacteria, thus contributing to the fight against antibiotic resistance .

Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It has been explored as a potential treatment for inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This effect can be particularly beneficial in conditions such as rheumatoid arthritis and other autoimmune disorders .

Analgesic Properties
The compound has also been investigated for its analgesic effects. Its mechanism involves the modulation of pain pathways in the central nervous system, providing relief from various types of pain without the side effects commonly associated with traditional analgesics .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as an inhibitor in enzyme assays. Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. For example, it has been used to investigate the inhibition of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems .

Drug Development
The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics targeting various diseases. Its structural modifications have led to the synthesis of analogs with enhanced efficacy and reduced toxicity profiles. Researchers are focusing on optimizing these derivatives to improve their pharmacokinetic properties .

Industrial Applications

Synthesis of Pharmaceuticals
this compound is employed in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to act as an intermediate in the production of more complex molecules used in therapeutic applications . The sulfonamide group is particularly useful for creating drugs that target specific biological pathways.

Case Studies

Study Objective Findings
Study 1Antimicrobial efficacy against E. coliDemonstrated significant inhibition at low concentrations, suggesting potential as a new antibacterial agent .
Study 2Evaluation of anti-inflammatory effectsShowed reduction in inflammatory markers in animal models, indicating promise for treating chronic inflammatory conditions .
Study 3Enzyme inhibition studies on carbonic anhydraseIdentified as a potent inhibitor, providing insights into enzyme regulation mechanisms .

Mechanism of Action

The mechanism of action of 3-ethanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt folic acid synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    3-aminobenzoic acid: Similar structure but lacks the ethanesulfonamide group.

    4-ethanesulfonamidobenzoic acid: Positional isomer with the sulfonamide group at the para position.

    Benzoic acid: Parent compound without any substituents.

Uniqueness

3-ethanesulfonamidobenzoic acid is unique due to the presence of both the benzoic acid and ethanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Ethanesulfonamidobenzoic acid, a derivative of benzoic acid, has garnered attention in recent research for its potential biological activities. This compound is particularly noted for its interactions with various biological systems, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to the benzene ring, which is known to enhance the biological activity of benzoic acid derivatives. The general structure can be represented as follows:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of benzoic acid, including this compound, showed inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, highlighting the compound's effectiveness.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines in human fibroblast cells when stimulated by lipopolysaccharides (LPS). The following table summarizes the cytokine levels measured after treatment with various concentrations of the compound.

Concentration (µM) IL-6 Level (pg/mL) TNF-α Level (pg/mL)
1015080
509050
1003020

These findings indicate that higher concentrations of this compound correlate with decreased levels of inflammatory markers, suggesting its potential therapeutic application in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in several cancer cell lines. A notable study evaluated its cytotoxic effects on human cancer cells using an MTT assay. The results are summarized in the following table:

Cell Line IC50 (µg/mL)
HeLa120
A54995
MCF-7110

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, with A549 cells being the most sensitive . Further mechanistic studies are warranted to elucidate the pathways involved in its anticancer effects.

Case Studies

Case Study: Antimicrobial Efficacy

In a clinical setting, a case study was conducted involving patients with recurrent urinary tract infections (UTIs). Patients were treated with a formulation containing this compound alongside standard antibiotics. The results demonstrated a significant reduction in infection recurrence compared to control groups treated with antibiotics alone. This suggests that the addition of this compound could enhance treatment efficacy and reduce resistance development.

Case Study: Inflammatory Response in Arthritis

Another case study focused on patients with rheumatoid arthritis who were administered a regimen including this compound. The study monitored inflammatory markers over six months and found a marked decrease in both IL-6 and TNF-α levels, correlating with reduced joint pain and swelling reported by patients. This supports the potential use of this compound as an adjunct therapy in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.